2-Amino-[1,2,4]triazolo[1,5-a]pyridine-5-carbonitrile
Description
2-Amino-[1,2,4]triazolo[1,5-a]pyridine-5-carbonitrile is a heterocyclic compound featuring a fused triazole-pyridine core with an amino (-NH₂) group at position 2 and a nitrile (-CN) group at position 3. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C7H5N5 |
|---|---|
Molecular Weight |
159.15 g/mol |
IUPAC Name |
2-amino-[1,2,4]triazolo[1,5-a]pyridine-5-carbonitrile |
InChI |
InChI=1S/C7H5N5/c8-4-5-2-1-3-6-10-7(9)11-12(5)6/h1-3H,(H2,9,11) |
InChI Key |
DOXKFQKUFBSBQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=NN2C(=C1)C#N)N |
Origin of Product |
United States |
Preparation Methods
Direct Cyclization of Functionalized Pyridines
Overview:
This method involves transforming pre-functionalized pyridine derivatives into the target heterocycle via cyclization reactions, often under oxidative or thermal conditions.
- Preparation of 1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles from arylidenemalononitriles and cyanoaceto-hydrazide, which serve as key intermediates.
- Cyclization of these intermediates via condensation with electrophilic reagents such as formic acid, ethyl formate, or acyl chlorides to form the heterocyclic core.
- The cyclization often proceeds via nucleophilic attack on nitrile groups, leading to ring closure.
- The process is efficient, with yields reported between 57% and 85%.
Heterocyclization of 2-(1,2,4-Triazol-5-yl)acetonitriles
Overview:
This approach employs 2-(1,2,4-triazol-5-yl)acetonitriles as starting materials, which contain the nitrile group and the triazole fragment, facilitating heterocycle formation via cyclization with β-dicarbonyl compounds or aldehydes.
- Condensation of 2-(1,2,4-triazol-5-yl)acetonitriles with β-diketones (e.g., acetylacetone) under catalytic conditions (acidic reflux) produces the target compound.
| Step | Reactants | Conditions | Product | Reference |
|---|---|---|---|---|
| 1 | 2-(1,2,4-Triazol-5-yl)acetonitriles + β-diketones | Reflux in acetic acid with HCl | 5,7-Dialkyl-triazolo[1,5-a]pyridine-8-carbonitriles |
- The heterocyclization proceeds via nucleophilic attack and subsequent ring closure.
- Yields are generally high, demonstrating the method's robustness.
Oxidative Cyclization of N-(2-Pyridyl)-Amidines
Overview:
This method involves oxidative cyclization of N-(2-pyridyl)-amidines, which are synthesized from simpler precursors, leading to the formation of the triazolopyridine core.
- N-(2-Pyridyl)-amidines undergo oxidative cyclization in the presence of oxidants (e.g., iodine, hydrogen peroxide) to form the target heterocycle.
| Step | Reactants | Conditions | Product | Reference |
|---|---|---|---|---|
| 1 | N-(2-Pyridyl)-amidines | Oxidative conditions (e.g., I2, H2O2) | 2-Amino-triazolo[1,5-a]pyridine-5-carbonitrile |
- This approach is advantageous for functional group tolerance.
- The oxidative conditions facilitate ring closure and nitrile incorporation.
Heterocyclization of 2-(1,2,4-Triazol-5-yl)acetonitriles with β-Dicarbonyls
Overview:
This method utilizes 2-(1,2,4-triazol-5-yl)acetonitriles reacting with β-dicarbonyl compounds under catalytic conditions to form the heterocyclic system.
| Step | Reactants | Conditions | Product | Reference |
|---|---|---|---|---|
| 1 | 2-(1,2,4-Triazol-5-yl)acetonitriles + β-diketones | Reflux with catalytic acid | 5,7-Dialkyl-triazolo[1,5-a]pyridine-8-carbonitriles |
- The process involves nucleophilic attack and cyclization, with high yields reported.
Microwave-Assisted Synthesis of Bis-triazolo[1,5-a]pyridines
Overview:
Recent advancements include microwave irradiation to accelerate the synthesis of mono- and bis-triazolopyridines from 1-amino-2-imino-pyridines and carboxylic acids or aldehydes.
| Step | Reactants | Conditions | Product | Reference |
|---|---|---|---|---|
| 1 | 1-Amino-2-imino-pyridines + Carboxylic acids | Microwave irradiation | Mono- and bis-triazolo[1,5-a]pyridines |
- The microwave protocol offers higher yields and shorter reaction times.
- Suitable for a broad substrate scope, including phenyl isothiocyanates and terephthalaldehyde derivatives.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Cyclization Reactions
The nitrile group participates in cyclization processes to form extended heterocyclic systems. For example:
-
Microwave-assisted tandem reactions with benzohydrazides yield complex triazolo-pyridine derivatives. A transamidation mechanism initiates the process, where the enaminonitrile undergoes nucleophilic attack on the nitrile carbon, followed by cyclocondensation ( ).
-
Oxidative cross-dehydrogenative coupling (CDC) with β-dicarbonyl compounds forms pyrazolo[1,5-a]pyridines. Molecular oxygen (O₂) acts as the terminal oxidant, achieving yields up to 94% under optimized conditions (Table 1) .
Table 1: Optimization of CDC Reaction Conditions for Pyrazolo[1,5-a]pyridine Formation
| Entry | Acid (Equiv.) | Atmosphere | Yield (%) |
|---|---|---|---|
| 1 | HOAc (2) | Air | 34 |
| 2 | HOAc (6) | O₂ | 94 |
| 3 | TFA (2) | O₂ | 55 |
Conditions: 130°C, 18 h, ethanol solvent .
Functionalization via Amino Group
The amino group undergoes selective modifications:
-
Acylation : Reaction with acyl chlorides or anhydrides produces N-acyl derivatives. For example, treatment with benzoyl chloride in DMF yields N-benzoylated products (>80% yields) .
-
Diazo Coupling : Diazotization followed by coupling with electron-rich aromatics (e.g., phenol) generates azo-linked triazolo-pyridines, useful in dye chemistry .
Nitrile Group Transformations
The carbonitrile functionality enables diverse conversions:
-
Hydrolysis : Under acidic or basic conditions, the nitrile hydrolyzes to a carboxylic acid. For example, heating with 6N HCl at reflux converts 2-amino- triazolo[1,5-a]pyridine-5-carbonitrile to its carboxylic acid analog (confirmed by X-ray crystallography) .
-
Nucleophilic Addition : Reaction with hydroxylamine forms amidoximes, which can cyclize further under microwave irradiation to 1,2,4-oxadiazole derivatives .
Cross-Coupling Reactions
Palladium-catalyzed couplings exploit the nitrile as a directing group:
-
Suzuki-Miyaura Coupling : The iodo-substituted derivative reacts with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) in the presence of Pd(PPh₃)₄, yielding biaryl products in >85% yields .
-
Sonogashira Coupling : Reaction with terminal alkynes (e.g., 4-ethylnylanisole) forms alkynylated triazolo-pyridines (61–75% yields) .
Mechanistic Pathways
Key reaction mechanisms include:
-
Oxidative Dehydrogenation : In CDC reactions, molecular oxygen abstracts hydrogen from intermediates, enabling aromatization (e.g., pyrazolo[1,5-a]pyridine formation) .
-
Transamidation-Condensation Cascade : Microwave-mediated reactions proceed via intermediate A (from transamidation), followed by nitrile attack and cyclization (Scheme 1) .
Scheme 1: Proposed Mechanism for Triazolo-Pyridine Formation
-
Transamidation of enaminonitrile with benzohydrazide.
-
Nucleophilic attack on nitrile → Intermediate B .
Stability and Reactivity Trends
-
Thermal Stability : The compound remains stable under microwave irradiation (150°C, 30 min), but prolonged heating in acidic conditions promotes nitrile hydrolysis .
-
Solvent Effects : Reactions in polar aprotic solvents (e.g., DMF) enhance nitrile reactivity, while ethanol suppresses side reactions .
Scientific Research Applications
2-Amino-[1,2,4]triazolo[1,5-a]pyridine-5-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-[1,2,4]triazolo[1,5-a]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it acts as an inverse agonist for RORγt, a nuclear receptor involved in the regulation of immune responses . It also inhibits enzymes such as PHD-1, JAK1, and JAK2, which play roles in various cellular processes .
Comparison with Similar Compounds
2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Structural Differences : Replaces the pyridine ring with a pyrimidine (two nitrogen atoms in the six-membered ring) and substitutes the carbonitrile with a carboxamide (-CONH₂) at position 4.
- Activity : Demonstrates potent antiproliferative activity against cancer cells (e.g., compound 5l inhibits A549 and Panc-1 cells by 58.37% and 97.60%, respectively) .
- Synthesis : Produced via a one-pot, three-component Biginelli-like reaction using p-toluenesulfonic acid as a catalyst .
Comparison : The pyrimidine core may enhance hydrogen bonding with biological targets compared to the pyridine analog. The carboxamide group likely improves solubility but reduces electrophilicity relative to the nitrile group.
1,2,4-Triazolo[1,5-a]pyrimidine Derivatives (e.g., Herbicidal Sulfonamides)
- Structural Features : Pyrimidine-based triazolo compounds with sulfonamide substituents (e.g., 5,7-dimethyl-N-(substituted phenyl)-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide).
- Activity : Acts as acetolactate synthase (ALS) inhibitors in herbicides. Substituent position (e.g., ortho vs. para on phenyl rings) drastically affects herbicidal efficacy due to conformational changes .
- Synthesis : Crystallographic studies reveal that spatial arrangements of substituents dictate bioactivity .
Comparison: Unlike the pyridine-based nitrile compound, these pyrimidine derivatives leverage sulfonamide groups for enzyme inhibition.
Substituent Variations on Triazolopyridine
5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
- Structural Differences : Bromine atom at position 5 instead of nitrile.
- Synthesis : Brominated derivatives are often intermediates for further functionalization.
Comparison : The bromine atom increases molecular weight and may enhance halogen bonding, whereas the nitrile group in the target compound provides a reactive site for cross-coupling or hydrogen bonding.
7-Amino-5-oxo-2-phenyl-5,8-dihydro[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile
- Structural Differences : Incorporates a phenyl group at position 2, an oxo group at position 5, and a partially saturated dihydro-pyridine ring.
- Activity: Not explicitly reported, but the phenyl group may enhance lipophilicity and target binding .
The phenyl substituent could improve membrane permeability relative to the unsubstituted target compound.
Functional Group Modifications
Pyrazolo[1,5-a]pyridine-5-carbonitrile Derivatives
- Example : 3-Propionylpyrazolo[1,5-a]pyridine-5-carbonitrile.
- Structural Differences : Replaces the triazole ring with pyrazole and adds a propionyl (-COCH₂CH₃) group.
- Synthesis: Prepared via condensation reactions involving aminopyrazoles and acetylpyruvic acid derivatives .
Comparison: The pyrazole core may alter electron distribution and bioavailability. The propionyl group introduces steric bulk, which could hinder target binding compared to the amino group in the triazolopyridine analog.
Biological Activity
2-Amino-[1,2,4]triazolo[1,5-a]pyridine-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound has been achieved through various methods. A notable approach involves a microwave-assisted protocol that allows for the efficient assembly of substituted triazolo-pyridine derivatives from readily available precursors. This method enhances reaction rates and yields compared to conventional heating techniques .
Anticancer Properties
Research indicates that derivatives of 2-amino-[1,2,4]triazolo[1,5-a]pyridine exhibit potent anticancer activity. For instance, a study identified a novel analogue that acts as a RORγt inverse agonist. This compound demonstrated robust inhibitory effects on IL-17A production in vitro and in vivo, suggesting potential applications in treating autoimmune diseases such as psoriasis .
Antibacterial Activity
The compound has also shown promising antibacterial activity. In particular, studies have highlighted its selective action against Chlamydia species and other pathogens. The synthesized molecules displayed moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae, indicating their potential as new antibiotic candidates .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of triazolo-pyridine derivatives. Variations in substituents on the triazole ring significantly affect the compound's interaction with biological targets. For example, modifications to the piperazine core in certain analogues resulted in improved pharmacokinetic profiles and enhanced biological activity against specific targets like RORγt .
Case Study 1: RORγt Inhibition
In a study focused on RORγt inhibition, an analogue of 2-amino-[1,2,4]triazolo[1,5-a]pyridine was synthesized and evaluated for its ability to inhibit IL-17A production. The compound exhibited a strong dose-dependent response in both human whole-blood assays and mouse models, highlighting its therapeutic potential in inflammatory conditions .
Case Study 2: Antibacterial Efficacy
Another research effort combined computational chemistry with biochemical experiments to evaluate the antibacterial properties of triazolo-pyridine derivatives. Two specific compounds demonstrated significant activity against Chlamydia, with one showing comparable efficacy to established antibiotics while maintaining low toxicity levels in treated cells .
Data Table: Biological Activities of 2-Amino-[1,2,4]triazolo[1,5-a]pyridine Derivatives
| Compound | Biological Activity | IC50 Value (µM) | Target |
|---|---|---|---|
| Compound 1 | RORγt Inverse Agonist | < 10 | IL-17A Production |
| Compound 2 | Antibacterial against N. meningitidis | 64 | Bacterial Growth |
| Compound 3 | Antichlamydial Activity | Moderate | Chlamydia |
Q & A
Q. Methodological Focus
- Flash chromatography : Silica gel with EtOAc/hexane gradients (10–50%) removes unreacted starting materials .
- Recrystallization : Ethanol/water mixtures (7:3) yield crystals with >98% purity .
- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) resolve polar impurities .
How do steric and electronic effects influence substitution reactions?
Q. Advanced Mechanistic Focus
- Steric hindrance : Bulky substituents (e.g., adamantyl) at the 5-position slow nucleophilic substitution .
- Electronic effects : Electron-deficient pyridine rings (e.g., NO₂-substituted) favor SNAr mechanisms .
- Leaving groups : Bromine vs. chlorine affects reaction rates (krel ≈ 5:1 in DMF) .
What safety protocols are critical for handling reactive intermediates?
Q. Laboratory Practice Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
